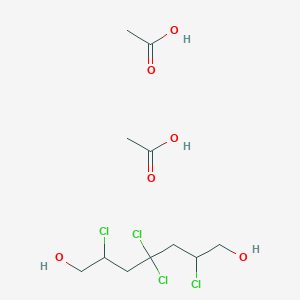![molecular formula C19H24O B14271612 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 184476-14-0](/img/structure/B14271612.png)
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and a 4-methoxyphenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid for nitration, iron(III) chloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and polymers.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and methoxyphenyl groups influence the reactivity of the benzene ring. The presence of these substituents can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
4-tert-Butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole: Contains a tert-butyl group and a triazole moiety, showing different reactivity and applications.
Uniqueness: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is unique due to the presence of both tert-butyl and methoxyphenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
184476-14-0 |
|---|---|
Molekularformel |
C19H24O |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-tert-butyl-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H24O/c1-19(2,3)17-11-7-15(8-12-17)5-6-16-9-13-18(20-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
NEOOMLHWPQHWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
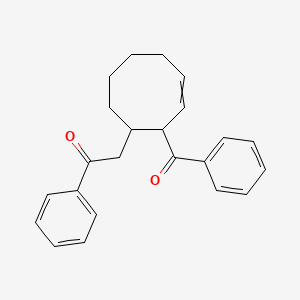
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)


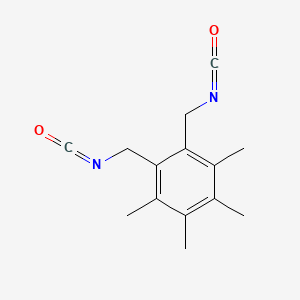

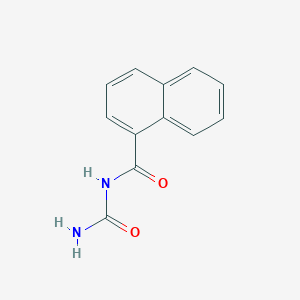
methanone](/img/structure/B14271570.png)
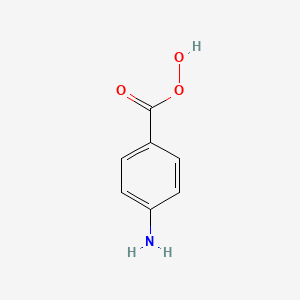
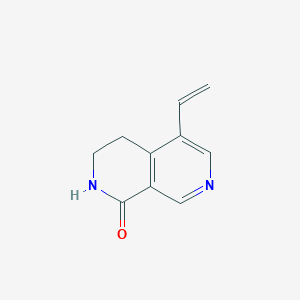
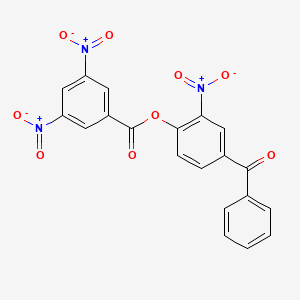
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
